molecular formula C18H21N3O3 B6636681 N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6636681
M. Wt: 327.4 g/mol
InChI Key: NODXLFJYRGCYSX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a methoxy-methylphenyl group

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-3-4-17(23-2)15(11-13)20-18(22)16-12-14(5-6-19-16)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODXLFJYRGCYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Methoxy-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxy-methylphenyl group to the pyridine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
  • N-(2-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
  • N-(2-methoxy-5-methylphenyl)-4-piperidin-4-ylpyridine-2-carboxamide

Comparison: N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide is unique due to the presence of both the methoxy-methylphenyl group and the morpholine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the methoxy group may enhance its solubility and bioavailability, while the morpholine ring may contribute to its binding affinity to specific molecular targets.

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